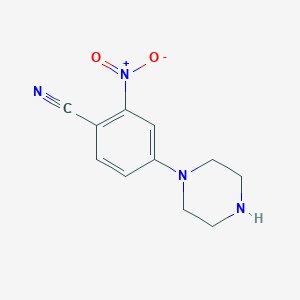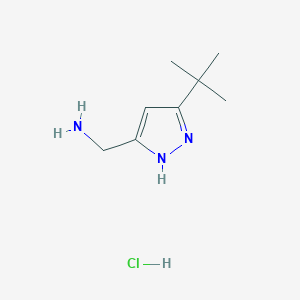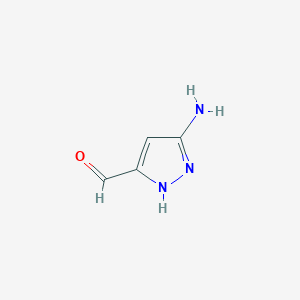
5-(Furan-3-yl)-2H-pyrazol-3-ylamine
Descripción general
Descripción
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. One effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives involves a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates .Aplicaciones Científicas De Investigación
5-(Furan-3-yl)-2H-pyrazol-3-ylamine has a wide range of applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as drugs and pharmaceuticals. This compound has also been used as a starting material for the synthesis of heterocyclic compounds, such as pyrazoles and furans. Additionally, it has been used in the synthesis of dyes, pigments, and other organic compounds.
Mecanismo De Acción
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives have been reported to have a high therapeutic property, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents . The compound’s interaction with its targets and any resulting changes would depend on the specific target it interacts with.
Biochemical Pathways
Furan derivatives are known to have broad scope in remedying various dispositions in clinical medicines . The affected pathways and their downstream effects would depend on the specific target the compound interacts with.
Pharmacokinetics
This is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to have high therapeutic properties, which have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
It’s worth noting that the stability of furan derivatives can be influenced by factors such as air and moisture .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Furan-3-yl)-2H-pyrazol-3-ylamine is a useful compound for laboratory experiments due to its unique structure and properties. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is insoluble in water and must be dissolved in organic solvents for use in experiments.
Direcciones Futuras
The potential applications of 5-(Furan-3-yl)-2H-pyrazol-3-ylamine are still being explored. Future research may focus on the development of new synthetic methods for this compound and the synthesis of novel compounds from this compound. Additionally, further research may be conducted to explore the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research may be conducted to develop new analytical methods for the detection and quantification of this compound.
Propiedades
IUPAC Name |
5-(furan-3-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRVRQADAMFPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B3204065.png)











